molecular formula C11H9NO3 B351373 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one CAS No. 34797-29-0

2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one

Cat. No.: B351373
CAS No.: 34797-29-0
M. Wt: 203.19g/mol
InChI Key: NQMQUBSLDQSAMM-UHFFFAOYSA-N
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Description

2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms The presence of the oxo-propyl group at the 2-position of the benzene ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one typically involves the reaction of salicylamide with formaldehyde and formic acid. The process begins with the heating of methyl salicylate with aqueous ammonia to obtain salicylamide. This intermediate is then reacted with a mixture of 37% aqueous formaldehyde and formic acid to form the hydroxymethyl compound. Finally, heating this solution under reflux in toluene leads to the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include:

  • Oxidized derivatives with additional oxygen functionalities.
  • Reduced derivatives with hydroxyl groups.
  • Substituted derivatives with various functional groups attached to the benzene or oxazine rings.

Scientific Research Applications

2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one involves its interaction with various molecular targets. The oxazine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is unique due to the presence of the oxo-propyl group, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other oxazine derivatives and contributes to its versatility in various scientific and industrial applications.

Properties

IUPAC Name

2-(2-oxopropyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)6-10-12-9-5-3-2-4-8(9)11(14)15-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQUBSLDQSAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of anthranilic acid (290 g, 2.1 mol) in acetone (1000 mL), diketene (460 mL, 6.0 mol) was added dropwise at room temperature. The mixture was stirred at room temperature for 16 hours. The resulting crystals were collected by filtration, washed with acetone and diethylether, and air dried (170 g). The crude crystals were suspended in a mixture of acetic anhydride (320 mL, 3.4 mol) and tetrahydrofuran (1000 mL), and the mixture was heated and stirred at 80° C. for 12 hours. After the mixture was cooled to room temperature, the reaction solvents were evaporated under reduced pressure, and the resulting crude crystals were filtered. The crystals were washed with acetonitrile and air dried to give the title compound (244 g, 57% yield).
Quantity
290 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
57%

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